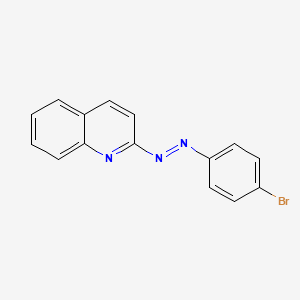

2-((4-Bromophenyl)diazenyl)quinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-bromophenyl)-quinolin-2-yldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3/c16-12-6-8-13(9-7-12)18-19-15-10-5-11-3-1-2-4-14(11)17-15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSZMQCXWKUICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N=NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromophenyl Diazenyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy:FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For the target compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

N=N stretching (azo group): This bond usually gives rise to a weak to medium absorption band in the 1400-1630 cm⁻¹ region.

C=N and C=C stretching (quinoline ring): These would appear in the 1500-1600 cm⁻¹ region.

C-Br stretching: Expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS):HRMS is a vital technique for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) with very high precision. For 2-((4-Bromophenyl)diazenyl)quinoline (C₁₅H₁₀BrN₃), HRMS would be used to verify its exact molecular weight (monoisotopic mass: 311.0058 u). The isotopic pattern observed would also be characteristic of a compound containing one bromine atom (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

While extensive research exists on the spectroscopic characterization of various quinoline (B57606) derivatives, including those with a 2-(4-bromophenyl) substituent but lacking the azo group, or other arylazo quinolines, the specific data sets required to populate the requested detailed analysis for this compound could not be located. researchgate.netnih.gov Therefore, a comprehensive and scientifically accurate article focusing solely on the advanced spectroscopic characterization of this specific compound cannot be generated at this time.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is a pivotal technique for characterizing the chromophoric system of this compound. The color and electronic properties of this compound are dictated by its extended π-conjugated system, which includes the quinoline nucleus, the azo (-N=N-) linkage, and the 4-bromophenyl ring. The UV-Vis spectrum provides insight into the electronic transitions occurring within this system upon absorption of electromagnetic radiation.

Detailed Research Findings

The electronic absorption spectrum of aryl azo compounds like this compound is typically characterized by distinct absorption bands in the UV-visible region. These bands arise from electron transitions involving π, π* (antibonding), and non-bonding (n) orbitals.

Two primary types of transitions are expected for this molecule:

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Given the extensive conjugation across the molecule, these transitions are responsible for the strong absorption bands observed. The system features an intramolecular charge transfer (ICT) character, where the quinoline moiety can function as an electron-accepting group and the bromophenyl ring as a modified electron-donating group, with the azo bridge facilitating electronic communication. researchgate.net This ICT transition is typically intense and appears at longer wavelengths.

n → π Transitions:* These are lower-intensity absorptions that involve the excitation of an electron from a non-bonding orbital (specifically, the lone pair electrons on the nitrogen atoms of the azo group) to a π* antibonding orbital. This transition is symmetry-forbidden, which accounts for its characteristically weak intensity compared to π → π* transitions.

The electronic properties and, consequently, the absorption spectrum can be significantly influenced by the nature and position of substituents on both the quinoline and phenyl rings.

Solvatochromism and Solvent Effects

Azo compounds are well-known for their solvatochromic properties, meaning their color and absorption maxima can change with the polarity of the solvent. This phenomenon is a direct consequence of the differential stabilization of the ground and excited states by the solvent molecules. For push-pull type azo dyes with ICT character, a bathochromic (red) shift is commonly observed as solvent polarity increases. This indicates that the excited state is more polar than the ground state and is thus better stabilized by polar solvents.

It is expected that this compound will exhibit positive solvatochromism, with its primary absorption maximum shifting to longer wavelengths in more polar solvents. The study of absorption spectra in a range of solvents with varying polarities is crucial for elucidating the nature of the electronic transitions and the change in dipole moment between the ground and excited states. For analogous azo dyes, solvents such as acetic acid, methanol, chloroform, acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used to evaluate solvatochromic behavior. researchgate.net

The following table presents representative data on the expected absorption maxima (λmax) for the principal electronic transitions of this compound in solvents of varying polarity, based on the typical behavior of similar azo-quinoline derivatives.

Table 1: Representative UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Polarity Index (ET(30)) | λmax (π → π* Transition) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | λmax (n → π* Transition) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|---|

| n-Hexane | 31.0 | ~395 | High | ~480 | Low |

| Chloroform | 39.1 | ~405 | High | ~475 | Low |

| Acetone | 42.2 | ~412 | High | ~472 | Low |

| Ethanol | 51.9 | ~418 | High | ~465 | Low |

The data illustrates a clear bathochromic shift for the high-intensity π → π* transition as solvent polarity increases from n-Hexane to DMSO, confirming the expected positive solvatochromism and the ICT nature of this transition. Conversely, the low-intensity n → π* transition often exhibits a hypsochromic (blue) shift in protic solvents like ethanol, which can be attributed to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent.

Elucidation of Photophysical Phenomena in 2 4 Bromophenyl Diazenyl Quinoline Systems

Electronic Transitions and Absorption Behavior

The electronic absorption spectrum of azo dyes is primarily governed by electron transitions involving π, π*, and non-bonding (n) orbitals. In 2-((4-Bromophenyl)diazenyl)quinoline, the extensive conjugated system encompassing the quinoline (B57606) and bromophenyl rings gives rise to distinct absorption bands.

The absorption spectra of aryl azo compounds typically display two characteristic bands in the ultraviolet-visible region. A high-intensity band, usually found at shorter wavelengths, is attributed to the π-π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is formally allowed and is responsible for the strong coloration of these dyes. For analogous 8-hydroxyquinoline (B1678124) azo-dye polymers, a strong absorption band in the range of 300-420 nm is observed, corresponding to this π-π* electronic transition.

A second, much weaker absorption band, located at longer wavelengths, is assigned to the n-π* transition. This transition involves the promotion of a non-bonding electron from one of the nitrogen atoms of the azo group to a π* antibonding orbital. The n-π* transition is symmetry-forbidden, which accounts for its low molar absorptivity. In the aforementioned 8-hydroxyquinoline azo-dye polymers, a weak absorption band in the 420-550 nm range is attributed to n-π* transitions. For this compound, it is anticipated that the π-π* transition will be the dominant feature in its absorption spectrum, with a weaker n-π* band at the lower energy edge of the visible spectrum.

Solvatochromism, the change in the position of an absorption band with a change in the polarity of the solvent, is a well-documented phenomenon in dye chemistry. This effect arises from differential solvation of the ground and excited states of the dye molecule. In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will experience greater stabilization, leading to a red shift (bathochromic shift) in the absorption maximum.

For a series of phenylazoquinolin-8-ol dyes, a bathochromic shift was observed with increasing solvent polarity and basicity, indicating that the excited state is more polar than the ground state. This is a common observation for many "push-pull" type azo dyes where there is an intramolecular charge transfer (ICT) character upon excitation. In this compound, the quinoline moiety can act as an electron-accepting group, while the bromophenyl ring is a modified donor. It is therefore expected that this compound will exhibit positive solvatochromism, with the absorption maximum shifting to longer wavelengths in more polar solvents.

Table 1: Expected Solvatochromic Shift for this compound based on Analogous Compounds

| Solvent Polarity | Expected Shift in λmax |

| Non-polar | Shorter wavelength |

| Polar Aprotic | Intermediate wavelength |

| Polar Protic | Longer wavelength |

This table is illustrative and based on the general behavior of analogous aryl azo quinoline derivatives. Specific values for this compound are not available.

Luminescence Properties and Emission Spectroscopy

While many azo compounds are known to be non-luminescent or weakly fluorescent due to efficient non-radiative decay pathways such as photoisomerization, the rigid structure of the quinoline ring can in some cases enhance fluorescence.

The fluorescence of quinoline and its derivatives is well-established. For some quinoline-based Schiff bases, fluorescence quantum yields can be significant. However, for azo dyes, the trans-cis isomerization around the -N=N- bond is often a rapid and efficient non-radiative decay channel that quenches fluorescence. Studies on naphthalene-based azo dyes have shown that fluorescence quantum yields are generally low, in the range of 0.02% to 2%, and are influenced by substituents on the phenyl ring. It is plausible that this compound would also exhibit weak fluorescence due to the competing photoisomerization process. The emission, if observable, would likely originate from the S1 (π, π*) state and be red-shifted with respect to the main absorption band.

Phosphorescence, emission from a triplet excited state, is often observed at low temperatures where non-radiative decay pathways are suppressed. For aromatic and heteroaromatic compounds, intersystem crossing from the first excited singlet state (S1) to the first excited triplet state (T1) can occur. Studies on phenanthridine (B189435) and 7,8-benzoquinoline at 5 K have revealed phosphorescence spectra at lower energies than their fluorescence spectra. The presence of the bromine atom in this compound could potentially enhance the rate of intersystem crossing via the heavy-atom effect, which might lead to observable phosphorescence at cryogenic temperatures. The phosphorescence would originate from the T1 state and be significantly red-shifted compared to both the absorption and any potential fluorescence.

Excited State Dynamics and Decay Pathways

Upon absorption of a photon, the excited this compound molecule can undergo several de-excitation processes. The primary decay pathways for azo dyes are typically non-radiative and occur on an ultrafast timescale.

Transient absorption spectroscopy on naphthalene-based azo dyes has revealed several excited-state lifetimes, with components in the sub-picosecond, picosecond, and nanosecond time scales. These are attributed to processes such as internal conversion, vibrational cooling, and intersystem crossing. The dominant non-radiative pathway for most azo dyes is the photoisomerization from the more stable trans isomer to the cis isomer. This process is thought to proceed via rotation or inversion around the azo linkage in the excited state, leading to a conical intersection with the ground state potential energy surface and subsequent rapid, non-radiative decay back to the ground state in either the trans or cis configuration.

For this compound, it is highly probable that the excited-state dynamics are dominated by this trans-cis isomerization. The lifetime of the excited state is therefore expected to be very short, likely in the picosecond range. Other decay pathways, such as fluorescence and intersystem crossing to the triplet state, are likely to be minor deactivation channels.

Triplet-Triplet Absorption and Triplet State Lifetimes

The study of triplet excited states is fundamental to understanding the complete photophysical profile of a molecule, as these states often play a crucial role in photochemical reactions and energy transfer processes. For azo compounds, the triplet state can be populated via intersystem crossing (ISC) from the initially populated singlet excited state. Once in the triplet manifold, the molecule can absorb another photon to reach a higher-energy triplet state, a process known as triplet-triplet (T-T) absorption.

While specific transient absorption data for this compound is not extensively detailed in the available literature, the behavior of analogous aromatic azo compounds and quinoline derivatives provides a framework for its expected properties. Transient absorption spectroscopy is the primary technique used to probe these fleeting states. For instance, studies on N-(2-Bromophenyl)-alkylpyridinium Bromides, a related bromo-aromatic system, have successfully utilized this method to detect transient radical species formed upon photolysis. koreascience.kr Similarly, low-temperature photolysis of azidostyrylquinolines has been used to identify the formation of triplet nitrenes, which exhibit distinct absorption bands. researchgate.net

The lifetime of the triplet state (τT) is a critical parameter, indicating its stability and the timescale on which triplet-state processes can occur. The presence of the heavy bromine atom in this compound is expected to enhance the rate of intersystem crossing (the "heavy-atom effect"), potentially leading to a more populated triplet state but also a shorter triplet lifetime compared to its non-brominated analogue. The exact lifetime and T-T absorption maximum would be influenced by the solvent environment and molecular conformation.

Intramolecular Charge Transfer (ICT) State Investigations

Molecules that possess both electron-donating (donor) and electron-accepting (acceptor) moieties linked by a π-conjugated system can exhibit an intramolecular charge transfer (ICT) state upon photoexcitation. In these "push-pull" systems, the absorption of a photon promotes an electron from a molecular orbital localized on the donor part of the molecule to one localized on the acceptor part.

The this compound system contains the necessary components for ICT. The quinoline ring is a known electron-deficient framework and acts as a potent electron acceptor. mdpi.comresearchgate.net The 4-bromophenyl group is generally considered to be weakly electron-withdrawing due to the inductive effect of bromine, but the phenyl ring itself can act as part of the π-conjugated bridge. The central azo group (–N=N–) serves as the π-linker facilitating electronic communication between the two aromatic systems.

Upon excitation, it is plausible that a charge transfer occurs from the phenyl ring towards the more electron-deficient quinoline nucleus. mdpi.com This ICT character is often evidenced by a significant solvatochromic effect, where the absorption and emission spectra show a pronounced shift with increasing solvent polarity. rsc.org For example, related push-pull structures based on quinazolin-4(3H)-ones demonstrate this behavior, with fluorescence quantum yields being highly dependent on solvent polarity. mdpi.com Theoretical modeling using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is also a powerful tool for investigating ICT states, allowing for the calculation of frontier molecular orbitals (HOMO, LUMO) and excited state dipole moments to quantify the extent of charge transfer. nih.govrsc.org While specific experimental ICT studies on this compound are scarce, the foundational structure strongly suggests the presence of an ICT excited state.

Photoisomerization Dynamics and Photochromic Effects

Reversible Cis-Trans Isomerization Mechanisms of Azo Quinoline Dyes

A defining characteristic of azobenzene (B91143) and its derivatives is the ability to undergo reversible photoisomerization around the central –N=N– double bond. nsf.gov Under normal conditions, the molecule exists predominantly in the thermodynamically stable trans (or E) configuration. Upon irradiation with light of an appropriate wavelength, typically in the UV or blue region of the spectrum corresponding to the π-π* or n-π* transition, the molecule converts to the metastable cis (or Z) isomer. nsf.gov This process leads to a photostationary state (PSS), which is a mixture of the two isomers. nsf.gov The reverse cis-to-trans isomerization can be triggered by irradiation with visible light or can occur thermally in the dark.

Two primary mechanisms have been proposed for this isomerization:

Rotation: This pathway involves a rotation around the N=N bond in the excited state, which requires the temporary breaking of the π-bond.

Inversion: This mechanism involves a change in the geometry of one of the nitrogen atoms, proceeding through a linear, sp-hybridized transition state.

The operative mechanism can be influenced by the molecular structure and the solvent environment. For "push-pull" type azobenzenes, which possess donor and acceptor groups, the rotation mechanism is often favored, particularly in polar solvents that can stabilize a more polar, twisted transition state.

The photoisomerization kinetics, which define the timescale of these transformations, are governed by rate constants for the photochemical (trans-to-cis and cis-to-trans) and thermal (cis-to-trans) processes. nsf.gov These kinetics can be monitored using UV-Vis spectroscopy by observing the changes in the absorption bands corresponding to the trans and cis isomers.

The table below shows representative kinetic data for the isomerization of azobenzene derivatives, illustrating the influence of molecular structure and environment.

| Compound | Solvent/Matrix | Process | Rate Constant (k) | Half-life (t½) |

|---|---|---|---|---|

| Azobenzene-4,4′-dicarboxylic acid | Water | trans-to-cis (UV light) | 0.023 min⁻¹ | ~30 min |

| Azobenzene-4,4′-dicarboxylic acid | Water | cis-to-trans (dark) | 0.017 min⁻¹ | ~41 min |

| Ammonium Azobenzene Salt (Compound 1 in source) | Water | Ambient PSS formation | - | 80 min |

| Fluorinated Ammonium Azobenzene Salt (Compound 2 in source) | Water | Ambient PSS formation | - | 40 min |

Data is illustrative, based on similar compounds reported in the literature. nih.govnsf.gov

Photoresponsivity and Photochromic Behavior in Thin Films

The photoisomerization of azo quinoline dyes can be harnessed in solid-state materials, such as polymer thin films, leading to photochromic behavior. mdpi.com When this compound is dispersed within a polymer matrix like polymethyl methacrylate (B99206) (PMMA), its ability to switch between trans and cis forms upon light irradiation can induce changes in the optical properties of the film, such as its color and refractive index. researchgate.net

This photoresponsivity is the basis for applications in optical data storage, molecular switches, and light-gated transistors. mdpi.com Upon exposure to UV light, a thin film containing the dye in its trans state will show a decrease in the absorbance of the main π-π* band and the appearance of new absorption features corresponding to the cis isomer. mdpi.com This change is reversible; subsequent exposure to visible light or heating will restore the film to its original state.

The efficiency and kinetics of isomerization in a thin film can differ significantly from those in solution due to the restricted movement imposed by the rigid polymer matrix. The free volume within the polymer and the specific interactions between the dye and the host material are critical factors. Studies on thin films containing azo dyes have demonstrated that these materials can undergo thousands of reversible switching cycles, highlighting their potential for robust technological applications. mdpi.com

The table below summarizes typical spectral changes observed for photochromic azo dye thin films.

| System | State | Irradiation | Major Absorption Peak (λmax) |

|---|---|---|---|

| Methyl Red in PEO Film | Initial (trans) | None | 422.5 nm |

| Methyl Red in PEO Film | Photostationary (cis-rich) | UV Light (366 nm) | Blue-shifted peak, decreased amplitude |

| Diarylethene-Quinoline (1o) in DCM | Open form | None | ~350 nm |

| Diarylethene-Quinoline (1c) in DCM | Closed form | UV Light (365 nm) | 450-600 nm |

Data is illustrative, based on similar systems reported in the literature. mdpi.comnih.gov

Coordination Chemistry of 2 4 Bromophenyl Diazenyl Quinoline and Its Derivatives

Ligand Design and Chelation Capabilities

The design of 2-((4-Bromophenyl)diazenyl)quinoline as a ligand is predicated on the strategic placement of donor atoms within a rigid molecular framework. The combination of the quinoline (B57606) ring system and the azo linkage creates a highly effective chelation site for metal ions.

The primary coordination mode for this compound involves chelation through two nitrogen atoms, acting as a bidentate N,N-donor ligand. Coordination typically occurs via the nitrogen atom of the quinoline ring and the alpha-nitrogen atom of the azo group, forming a stable five-membered chelate ring with the metal center. This N,N-coordination is a well-established pattern for related 2-(arylazo)pyridine and 2-(arylazo)quinoline ligands. researchgate.net

Derivatives of the parent ligand, particularly those incorporating a hydroxyl group (e.g., at the 8-position of the quinoline ring), can exhibit a bidentate N,O-coordination mode. In such cases, upon deprotonation of the hydroxyl group, the ligand coordinates to the metal ion through the quinoline nitrogen and the phenolate (B1203915) oxygen, a mode known to form highly stable complexes.

The quinoline moiety provides a sterically rigid and electronically stable anchor for coordination. The nitrogen atom within this heterocyclic system is a strong Lewis base, readily donating its lone pair of electrons to a metal ion. The extended π-system of the quinoline ring also plays a crucial role in the electronic properties of the resulting metal complexes, often participating in π-stacking interactions in the solid state and influencing the photophysical properties of the complex. nih.gov

The azo group (–N=N–) is a key component, acting as a "redox-active" or "non-innocent" ligand fragment. researchgate.net It possesses a low-lying π* orbital that can accept electron density from the metal center through back-bonding, stabilizing the complex. This redox activity means the ligand can exist in different oxidation states, which in turn influences the electronic structure and reactivity of the metal complex. The presence of the electron-withdrawing 4-bromophenyl group can further modulate the energy of this π* orbital, affecting the spectroscopic and electrochemical properties of the complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

This ligand readily forms complexes with a variety of divalent transition metal ions. The synthesis generally involves mixing a methanolic or ethanolic solution of the ligand with a solution of the corresponding metal chloride, nitrate, or acetate (B1210297) salt. nih.govjocpr.com The mixture is often refluxed for several hours to ensure complete reaction. nih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried. The stoichiometry of the final product, whether it is [MLCl₂], [ML₂Cl₂], or another form, depends on the metal-to-ligand molar ratio used in the synthesis, the specific metal ion, and the reaction conditions. nih.govnih.gov

Table 1: Representative Metal Complexes of Azo-Quinoline Type Ligands and Their Properties

| Metal Ion | General Formula | Color | Magnetic Moment (μB) | Proposed Geometry |

| Co(II) | [CoL₂Cl₂] | Dark Green | 4.30 | Octahedral |

| Ni(II) | [NiL₂Cl₂] | Green | 2.90 - 3.40 | Octahedral |

| Cu(II) | [CuL₂Cl₂] | Brown | 1.75 - 2.20 | Distorted Octahedral |

| Zn(II) | [ZnL₂Cl₂] | Yellow | Diamagnetic | Tetrahedral/Octahedral |

| Pd(II) | [PdLCl₂] | Red-Brown | Diamagnetic | Square Planar |

| Mn(II) | [MnL₂Cl₂] | Pale Yellow | ~5.90 | Octahedral |

Note: Data is illustrative and based on typical values for related N,N-bidentate azo-heterocycle complexes.

The stoichiometry of the complexes is commonly determined using elemental analysis (CHN) and energy-dispersive X-ray (EDX) spectroscopy. frontiersin.org Molar conductance measurements in solvents like DMF or DMSO help to establish whether the complexes are electrolytic or non-electrolytic in nature. nih.govrdd.edu.iq

The geometrical structure of the complexes is inferred from a combination of spectroscopic and magnetic susceptibility measurements.

Octahedral geometry is common for Co(II), Ni(II), and Mn(II) complexes, particularly in a 1:2 metal-to-ligand ratio ([ML₂X₂]), where X represents an anionic co-ligand like chloride. jocpr.comresearchgate.netuomustansiriyah.edu.iq

Square Planar geometry is characteristic of Pd(II) complexes, which are typically four-coordinate. nih.govmdpi.com Ni(II) can also adopt this geometry, especially with strong-field ligands.

Tetrahedral geometry is often observed for Zn(II) and Cd(II) complexes, which have d¹⁰ electronic configurations and no crystal field stabilization energy preference for other structures. frontiersin.orgnih.gov

Distorted geometries , such as distorted octahedral or square pyramidal for Cu(II), arise due to the Jahn-Teller effect. nih.govnih.gov

Single-crystal X-ray diffraction provides definitive structural information, including precise bond lengths and angles, confirming the coordination environment of the metal ion. nih.gov

Spectroscopic Probing of Metal-Ligand Interactions in this compound Complexes

Spectroscopic techniques are vital for elucidating the nature of the metal-ligand bond and confirming the coordination mode.

Table 2: Key Spectroscopic Data for Ligand and a Representative Metal Complex

| Technique | Spectral Feature | Free Ligand (Approx. cm⁻¹ or nm) | Complex (Approx. cm⁻¹ or nm) | Interpretation |

| FT-IR | ν(C=N) quinoline | ~1610 | ~1590 | Shift to lower frequency indicates coordination of quinoline N |

| ν(N=N) azo | ~1420 | ~1395 | Shift to lower frequency indicates coordination of azo N | |

| New Bands | - | 500-550 (ν M-N) | Appearance of new bands confirms metal-nitrogen bond formation | |

| UV-Vis | π → π | ~320 nm | ~335 nm | Bathochromic shift upon coordination |

| n → π | ~450 nm | ~480 nm | Bathochromic shift and appearance of LMCT bands |

Note: Wavenumbers and wavelengths are illustrative, based on data for structurally similar compounds.

In FT-IR spectroscopy , the coordination of the ligand to the metal ion is evidenced by shifts in the characteristic vibrational frequencies. A noticeable shift of the quinoline C=N stretching vibration to a lower wavenumber upon complexation indicates the involvement of the quinoline nitrogen in bonding. Similarly, a decrease in the frequency of the N=N stretching vibration suggests that one of the azo nitrogens is coordinated to the metal center. The formation of the metal-ligand bond is further confirmed by the appearance of new, low-frequency bands corresponding to the M-N stretching vibrations. rdd.edu.iq

UV-Visible electronic spectroscopy provides insight into the electronic transitions within the complexes. The free ligand typically displays intense bands corresponding to π → π* and n → π* transitions within the quinoline and azo chromophores. Upon complexation, these bands often shift (typically a bathochromic or red shift), and new bands may appear in the visible region. These new absorptions can be assigned to d-d transitions within the metal center or to ligand-to-metal charge transfer (LMCT) transitions, providing information about the coordination geometry and the electronic structure of the complex. researchgate.net

¹H NMR spectroscopy is also a powerful tool for characterizing diamagnetic complexes (e.g., Pd(II), Zn(II)). The coordination of the ligand to the metal center leads to a downfield shift of the protons on the quinoline ring, particularly those adjacent to the nitrogen atom, due to the deshielding effect of the metal ion.

UV-Vis Spectral Shifts upon Complexation

The electronic spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions within the quinoline and azo groups. Upon complexation with a metal ion, these absorption bands are expected to exhibit noticeable shifts, providing evidence of coordination.

The π→π* transitions, typically observed at higher energies (shorter wavelengths), are associated with the aromatic system of the quinoline ring and the phenylazo moiety. The n→π* transitions, occurring at lower energies (longer wavelengths), are attributed to the non-bonding electrons on the nitrogen atoms of the quinoline ring and the azo group.

Coordination of the ligand to a metal center generally leads to a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. A bathochromic shift often occurs due to the stabilization of the π* orbitals of the ligand upon coordination, which reduces the energy gap for the π→π* transition. Conversely, if the non-bonding electrons of the nitrogen atoms are involved in coordination, the n→π* transition may be blue-shifted as the energy of the n-orbitals is lowered. Furthermore, the formation of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands can also be observed in the spectra of the complexes, typically at longer wavelengths.

While specific UV-Vis spectral data for complexes of this compound is not extensively reported, data from analogous 2-(arylazo)quinoline complexes can provide insight into the expected spectral changes.

| Compound | λmax (nm) (π→π) | λmax (nm) (n→π) | λmax (nm) (Charge Transfer) |

|---|---|---|---|

| This compound (Ligand) | ~280-320 | ~400-450 | - |

| [M(L)2Cl2] (e.g., M = Co(II), Ni(II), Cu(II)) | Shifted to ~290-330 | Shifted to ~380-430 | ~480-550 |

FT-IR Analysis of Coordination Sites

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the coordination sites of a ligand upon complexation. The vibrational frequencies of specific functional groups within this compound are sensitive to coordination with a metal ion. The primary coordination sites in this ligand are expected to be the quinoline nitrogen atom and one of the nitrogen atoms of the azo group, forming a stable five-membered chelate ring.

The FT-IR spectrum of the free ligand would show a characteristic stretching vibration for the quinoline C=N bond, typically in the range of 1600-1650 cm⁻¹. The N=N stretching vibration of the azo group is generally observed between 1400 and 1450 cm⁻¹. Upon coordination to a metal ion, the electron density around these nitrogen atoms changes, leading to a shift in their vibrational frequencies.

A shift of the ν(C=N) band of the quinoline ring to a lower or higher frequency upon complexation is indicative of coordination through the quinoline nitrogen. Similarly, a shift in the ν(N=N) band of the azo group confirms its involvement in the coordination. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of new metal-nitrogen (M-N) bonds.

Based on studies of similar azo-quinoline ligands, the following table summarizes the expected shifts in key FT-IR vibrational frequencies upon complexation.

| Compound | ν(C=N) (Quinoline) (cm⁻¹) | ν(N=N) (Azo) (cm⁻¹) | ν(M-N) (cm⁻¹) |

|---|---|---|---|

| This compound (Ligand) | ~1620 | ~1430 | - |

| [M(L)2Cl2] (e.g., M = Co(II), Ni(II), Cu(II)) | Shifted by ± 10-20 | Shifted by ± 10-30 | ~450-550 |

Magnetic Susceptibility and Molar Conductivity Studies

Magnetic susceptibility and molar conductivity measurements provide valuable information about the electronic structure and geometry of the metal center, as well as the electrolytic nature of the complexes in solution.

Magnetic Susceptibility: This technique is used to determine the magnetic moment of a complex, which arises from the unpaired electrons in the d-orbitals of the transition metal ion. The measured magnetic moment can help in assigning the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the spin state of the metal ion (high-spin or low-spin). For instance, Co(II) complexes often exhibit magnetic moments corresponding to three unpaired electrons, with values typically in the range of 4.3-5.2 B.M. for octahedral geometry and 4.2-4.8 B.M. for tetrahedral geometry. Ni(II) complexes are generally diamagnetic in a square planar environment but show magnetic moments of 2.8-3.5 B.M. in an octahedral geometry, corresponding to two unpaired electrons. Cu(II) complexes, with one unpaired electron, typically have magnetic moments in the range of 1.7-2.2 B.M.

Molar Conductivity: Molar conductivity measurements of the complexes in a suitable solvent (e.g., DMF or DMSO) are used to determine whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. The molar conductivity values can distinguish between non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, and so on. Complexes of this compound with the general formula [M(L)₂Cl₂] are expected to be non-electrolytes if the chloride ions are coordinated to the metal center, resulting in low molar conductivity values.

The following table provides typical ranges for molar conductivity and expected magnetic moments for some common transition metal complexes.

| Complex Type | Expected Molar Conductivity (Ω⁻¹ cm² mol⁻¹ in DMF) | Metal Ion | Expected Magnetic Moment (B.M.) | Probable Geometry |

|---|---|---|---|---|

| Non-electrolyte | < 50 | Co(II) | 4.3 - 5.2 | Octahedral |

| 1:1 electrolyte | 65 - 90 | Ni(II) | 2.8 - 3.5 | Octahedral |

| 1:2 electrolyte | 130 - 170 | Cu(II) | 1.7 - 2.2 | Octahedral/Distorted Octahedral |

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl Diazenyl Quinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT calculations are instrumental in predicting a wide range of molecular properties, from geometries to reaction energies.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For 2-((4-Bromophenyl)diazenyl)quinoline, this would involve calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule. DFT methods, such as B3LYP with a suitable basis set like 6-311G+(d,p), are commonly employed for this purpose. researchgate.net

The optimized geometry would likely reveal a nearly planar arrangement of the quinoline (B57606) and phenyl rings, a characteristic feature of conjugated systems. The diazo bridge (-N=N-) is expected to adopt a more stable trans configuration. The electronic structure can be further elucidated by examining the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps indicate the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about its reactivity. In related quinoline derivatives, DFT calculations have been successfully used to understand charge distribution and reactive sites. arabjchem.org

Table 1: Illustrative Optimized Geometrical Parameters for an Aryl Azo Compound

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-N (quinoline-azo) | ~ 1.42 |

| N=N (azo bridge) | ~ 1.25 |

| N-C (azo-phenyl) | ~ 1.42 |

| C-Br (phenyl) | ~ 1.90 |

| C-N=N angle | ~ 114° |

| N=N-C angle | ~ 114° |

Note: These are typical values for similar structures and not experimentally determined values for this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, likely the quinoline ring and the diazo bridge. The LUMO, on the other hand, would be distributed over the conjugated system, including the bromophenyl ring. The presence of the electron-withdrawing bromine atom would likely influence the energy of the LUMO. The HOMO-LUMO energy gap can be correlated with the electronic absorption spectrum of the molecule.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -2.5 to -1.5 |

| Energy Gap (ΔE) | 3.0 to 4.0 |

Note: These values represent a typical range for related organic chromophores and are for illustrative purposes.

Mechanistic Pathway Elucidation for Synthetic Transformations

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which is typically formed through a diazo coupling reaction, DFT calculations can be used to model the reaction pathway. This involves identifying the transition states and intermediates along the reaction coordinate and calculating their energies.

The synthesis would likely involve the diazotization of 4-bromoaniline (B143363) to form a diazonium salt, followed by an electrophilic aromatic substitution reaction with a suitable quinoline precursor. Computational studies can help to determine the activation energies for each step of the reaction, providing insights into the reaction kinetics and the factors that control the regioselectivity of the coupling. By modeling the potential energy surface, researchers can understand the feasibility of different reaction pathways and optimize experimental conditions. researchgate.net

Prediction and Correlation of Spectroscopic and Photophysical Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. nih.govrsc.org By calculating the energies of the electronic transitions between the ground state and various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict strong absorption in the UV-visible region, characteristic of azo dyes. The electronic transitions would primarily be of the π → π* and n → π* type, arising from the extensive conjugation in the molecule. The calculated spectra can be correlated with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic transitions responsible for the observed color of the compound. Furthermore, computational methods can be used to predict other photophysical properties, such as fluorescence, although azo compounds are often non-fluorescent due to efficient non-radiative decay pathways.

Table 3: Illustrative Predicted Spectroscopic Data

| Parameter | Predicted Value |

|---|---|

| λmax (UV-Vis) | 350-450 nm |

| Molar Absorptivity (ε) | High (due to π → π* transition) |

| Predominant Transition | HOMO → LUMO |

Note: These are expected ranges for aryl azo compounds and are for illustrative purposes only.

Advanced Applications in Materials Science and Optoelectronics for 2 4 Bromophenyl Diazenyl Quinoline Systems

Thin Film Fabrication and Surface Characterization

The performance of optoelectronic devices is critically dependent on the quality, uniformity, and surface morphology of the active thin films. Consequently, precise fabrication and detailed characterization are paramount.

Spin-coating is a widely employed technique for the fabrication of uniform thin films from solution-based materials, making it highly suitable for organic compounds like 2-((4-Bromophenyl)diazenyl)quinoline. mdpi.comyoutube.com The process involves depositing a small amount of the material's solution onto the center of a substrate, which is then rotated at high speed. mdpi.com Centrifugal force spreads the solution evenly across the substrate, and the subsequent evaporation of the solvent leaves a uniform thin film. youtube.commdpi.com

The key parameters that control the final film thickness and quality include:

Spin Speed: Higher rotational speeds generally result in thinner films. mdpi.com

Solution Concentration and Viscosity: More concentrated or viscous solutions typically produce thicker films. mdpi.com

Spin Time: The duration of the spinning process affects solvent evaporation and final film consolidation.

Dispense Method: The technique used to apply the solution, such as static or dynamic dispense, can significantly impact film homogeneity, with dynamic methods often yielding smoother surfaces by reducing the formation of cracks and large molecular aggregates. gaacademy.org

This method is advantageous due to its simplicity, low cost, and ability to produce highly uniform films with thicknesses ranging from nanometers to micrometers, which is essential for applications in optoelectronics. mdpi.comresearchgate.net

Atomic Force Microscopy (AFM) is a high-resolution surface analysis technique used to characterize the topography and morphology of thin films at the nanoscale. spectraresearch.comyoutube.com It provides three-dimensional surface profiles, allowing for the quantitative measurement of surface roughness. oxinst.com In tapping mode, an oscillating cantilever scans the surface, minimizing destructive shear forces and providing detailed information on the film's grain structure, particle size, and the presence of defects like pinholes. youtube.com

The surface roughness is a critical parameter for thin films in optoelectronic devices, as high roughness can lead to light scattering and performance degradation. Key roughness parameters obtained from AFM analysis include:

Average Roughness (Ra): The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.

Root Mean Square (RMS) Roughness (Rq): The root mean square average of the height deviations from the mean plane.

For spin-coated films of similar azo-dye-doped polymers, AFM analysis typically reveals a smooth and homogeneous surface, a desirable characteristic for optical applications. koreascience.kr

| Polymer System | Substrate | Roughness Parameter (Rq) | Reference |

|---|---|---|---|

| Bismarck Brown Y-doped PMMA | Glass | 1.11 - 4.58 nm | koreascience.kr |

| Al-doped ZnO (AZO) Film | Glass | ~2.5 nm | researchgate.net |

| Tris(8-hydroxyquinoline) aluminum (Alq3) | Glass | ~5-10 nm (Static Dispense) | gaacademy.org |

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the thickness and complex refractive index of thin films. mdpi.com It measures the change in the polarization state of light upon reflection from a sample surface over a range of wavelengths. iphy.ac.cn The complex refractive index (N) is described as N = n - ik, where:

Refractive Index (n): Represents the phase velocity of light in the material.

Extinction Coefficient (k): Is related to the absorption of light by the material. The absorption coefficient (α) can be calculated from k. iphy.ac.cn

For an azo-dye system like this compound, the extinction coefficient is expected to show a strong peak in the visible region of the electromagnetic spectrum, corresponding to the π-π* electronic transition of the azo chromophore. The refractive index will exhibit anomalous dispersion in this absorption region. ijeas.orgijeas.org Accurate knowledge of n and k is crucial for designing and modeling optical devices such as waveguides and anti-reflection coatings. mdpi.com

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) | Reference System |

|---|---|---|---|

| 450 | 1.75 | 0.35 | Metal-Azo Dye Complex Film iphy.ac.cndntb.gov.ua |

| 550 (Peak Absorption) | 2.10 | 0.80 | |

| 650 | 1.65 | 0.15 |

Integration into Polymeric Materials

Incorporating this compound into polymer matrices, particularly as a covalently bonded side-chain, imparts the optical properties of the dye to a processable, film-forming material. This approach enhances the material's processability and mechanical robustness while retaining the functionality of the chromophore.

Azo-dye side-chain polymers are typically synthesized by first modifying the dye molecule to include a polymerizable functional group, such as a methacrylate (B99206) or acrylate. This functionalized azo-monomer is then copolymerized with a suitable comonomer, commonly methyl methacrylate (MMA), via free-radical polymerization. researchgate.net This strategy allows for precise control over the chromophore content in the final polymer, which in turn tunes the material's optical and thermal properties. researchgate.netspiedigitallibrary.org

The resulting side-chain polymers combine the desirable properties of the azo dye with the processability and film-forming capabilities of the polymer backbone (e.g., polymethyl methacrylate). These materials are soluble in common organic solvents, allowing them to be easily processed into high-quality thin films using techniques like spin-coating for various optical applications. researchgate.net

The thermal stability of azo-dye side-chain polymers is a critical factor for their application in devices that may operate at elevated temperatures. Thermal properties are typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). iieta.orgyoutube.com

Thermogravimetric Analysis (TGA): This technique measures the change in a material's mass as a function of temperature in a controlled atmosphere. iieta.org It is used to determine the decomposition temperature (Td), which indicates the onset of thermal degradation. Azo-polymers often exhibit good thermal stability, with decomposition temperatures typically above 250-300 °C. researchgate.netmdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. ulster.ac.uk It is used to identify the glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is a crucial parameter for material processing and determining the operational temperature range of a device. spiedigitallibrary.org For side-chain azo-polymers, the Tg is influenced by the bulky nature of the azo-moiety and the chromophore content. spiedigitallibrary.orgresearchgate.net

| Polymer System | Azo-Monomer Content (mol%) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (TGA, 5% weight loss, °C) | Reference |

|---|---|---|---|---|

| Azo-methacrylate / MMA Copolymer | 15% | 138 | >300 | researchgate.netspiedigitallibrary.org |

| Azo-methacrylate / MMA Copolymer | 50% | 125 | ~295 | researchgate.netspiedigitallibrary.org |

| Azo-methacrylate Homopolymer | 100% | 109 | ~290 | spiedigitallibrary.org |

| PMMA (Reference) | 0% | ~105 | ~280 | ulster.ac.ukmarquette.edu |

Photoresponsive and Smart Material Applications

The unique photochromic properties of azo compounds, particularly the reversible trans-cis isomerization under specific light irradiation, position them as key components in the development of smart materials. unifi.it This isomerization can induce macroscopic changes in the properties of materials they are incorporated into. unifi.it Azobenzene (B91143) derivatives, a class to which this compound belongs, are among the most studied molecular photoswitches for these applications. researchgate.net When integrated into polymeric structures, these azo-chromophores can be used to create a variety of light-responsive systems, from photoresponsive adhesives to materials for optical devices. unifi.itresearchgate.net

Holographic Grating Inscription and Optical Data Storage Potential

Azo-containing polymers have demonstrated significant potential for holographic applications and optical data storage. The photo-isomerization of the azo-chromophore allows for the inscription of holographic gratings on thin films of these materials. mdpi.comresearchgate.net When exposed to an interference pattern of light, the azo molecules undergo alignment and migration, leading to the formation of surface relief gratings (SRGs). pastic.gov.pk This process enables the encoding of optical information. researchgate.net

The ability to write, erase, and rewrite these gratings through light exposure makes these materials suitable for rewritable optical data storage systems. researchgate.net The localized changes in the material's optical properties, such as the refractive index and absorption, are the basis for recording data. mdpi.comresearchgate.net For example, studies on methacrylic polymers with side-chain azo-dyes have shown that while not all materials form surface relief gratings, they all exhibit birefringence gratings in the bulk, which is also a mechanism for storing information. mdpi.comresearchgate.net The efficiency of this process often depends on the specific substituents on the azobenzene unit. mdpi.comresearchgate.net The use of a femtosecond near-IR laser can induce this isomerization through a two-photon absorption process, allowing for localized and precise data encoding. researchgate.net

| Feature | Description | Relevance to this compound |

| Mechanism | Photo-induced trans-cis-trans isomerization of the azo group leads to mass transport and molecular reorientation. unifi.itpastic.gov.pk | The diazenyl group (-N=N-) is the active photoresponsive unit. |

| Grating Type | Can form both Surface Relief Gratings (SRGs) and birefringence gratings in the bulk material. mdpi.comresearchgate.netpastic.gov.pk | Integration into a polymer matrix would be necessary to exploit this property. |

| Application | High-density, rewritable optical data storage and reconfigurable optical elements. researchgate.netmdpi.com | The compound's photoswitching ability is the key enabler for this application. |

Functional Materials for Photonics and Optoelectronics

The distinct optical and electronic properties of aromatic azo compounds make them valuable functional materials in photonics and optoelectronics. mdpi.com Their ability to change properties in response to light is crucial for creating optical switches and other light-driven devices. researchgate.net Quinoline (B57606) azo-dyes, specifically, are investigated for these applications due to their photochromic behavior and nonlinear optical properties. researchgate.net

The integration of these compounds into polymer films allows for the precise tuning of optical constants like the refractive index and extinction coefficient. mdpi.com These properties are fundamental for their use in various optoelectronic devices. nih.gov For instance, materials with high charge carrier mobility and strong light-matter interaction are sought after for photodetectors and high-resolution imaging. nih.gov The π-conjugated system present in aromatic azo compounds like this compound contributes to these desirable electronic characteristics. mdpi.com

| Property | Significance in Photonics/Optoelectronics | Source |

| Photochromism | Enables the development of optical switches and modulators. researchgate.net | researchgate.net |

| Nonlinear Optics | Useful for frequency conversion and all-optical switching. researchgate.net | researchgate.net |

| Tunable Refractive Index | Essential for creating waveguides, lenses, and holographic elements. mdpi.com | mdpi.com |

| Photoconductivity | Allows for application in photodetectors and other light-sensing devices. |

Chromophoric and Optical Property Modulation

The extended π-electron system and the presence of the -N=N- chromophore in this compound are responsible for its characteristic color and optical properties. The substituents on both the quinoline and phenyl rings directly influence the electronic transitions, allowing for the modulation of its absorption and emission spectra. mdpi.com

Application as Disperse Azo Dyes for Textile Fibers

Azo compounds are the most widely used class of dyes for textile fibers due to their efficient adsorption and wide color range. nih.gov Disperse dyes are specifically designed for dyeing hydrophobic synthetic fibers like polyester (B1180765), polyamide, and acetate (B1210297). google.comnih.gov These dyes are non-ionic and have low water solubility, allowing them to diffuse into the fiber structure under high-temperature or carrier-dyeing conditions. nih.gov

The molecular structure of this compound, featuring a planar aromatic system, is well-suited for a disperse dye. Azo disperse dyes containing heterocyclic moieties, such as thiophene (B33073) or quinoline, are known for producing bright and strong shades on polyester fabrics. sapub.org The specific color of the dye depends on the electronic nature of the diazo component (the bromophenyl group) and the coupling component (the quinoline ring). sapub.org Dyes of this class are valued for their good fastness properties, including resistance to washing, light, and sublimation. sapub.org

| Fiber Type | Dyeing Process | Typical Properties |

| Polyester | High-temperature exhaust dyeing or thermosol process. google.com | Good light fastness, very good washing and sublimation fastness. sapub.org |

| Polyamide | Disperse dyeing, often at lower temperatures than polyester. | Can achieve bright shades with moderate to good fastness. nih.gov |

| Acetate | Carrier dyeing or high-temperature methods. | Good color build-up and levelness. nih.gov |

Role as Luminophores, UV Absorbers, and Optical Brighteners

Quinoline and its derivatives are known for their photoluminescent properties. mdpi.commdpi.com Azo quinoline ligands have been shown to exhibit dual fluorescence emissions, indicating their potential as luminophores (light-emitting compounds). researchgate.net The emission properties are highly dependent on the molecular structure and the surrounding environment. researchgate.net Simple structural modifications to quinoline-containing molecules can lead to dramatic variations in photophysical properties, including turn-on fluorescence. nih.gov

In addition to emitting light, related chemical structures can be designed to absorb it, particularly in the ultraviolet range. UV absorbers are additives used to protect materials from the degrading effects of sunlight by dissipating the absorbed UV energy as heat. sunnychemical.com While not its primary function, the aromatic structure of this compound provides inherent UV absorption capabilities. Optical brighteners are fluorescent compounds that absorb UV light and re-emit it in the blue region of the visible spectrum, making materials appear whiter and brighter. sunnychemical.com With appropriate structural modification to enhance fluorescence quantum yield in the blue spectrum, quinoline-based structures could be adapted for such applications.

Photosensitizer Applications

A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. In medicine, this is particularly relevant for photodynamic therapy (PDT), where a photosensitizer, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that can lead to cell death in targeted tissues like tumors. mdpi.com

Quinoline-derived dyes have been investigated as potential photosensitizers for PDT. mdpi.com Key properties for an effective photosensitizer include strong absorption in the red or near-infrared spectral region (for deeper tissue penetration), good stability, and an efficient generation of singlet oxygen or other ROS. mdpi.com The extended conjugation of the this compound system results in absorption in the visible range. While its efficiency as a photosensitizer for PDT would require specific biological evaluation, its fundamental chromophoric and photochemical properties align with the initial requirements for this class of functional molecules.

常见问题

Q. Basic

- UV-Vis : The azo group (-N=N-) absorbs at 450–500 nm, confirming conjugation .

- ¹H NMR : Aromatic protons from quinoline (δ 7.5–8.5 ppm) and bromophenyl (δ 7.2–7.4 ppm) are distinct .

- FT-IR : Peaks at 1600 cm⁻¹ (C=N stretch) and 1480 cm⁻¹ (N=N stretch) confirm the azo linkage .

Advanced

Density Functional Theory (DFT) calculations validate experimental NMR/UV-Vis data by simulating electronic transitions and chemical shifts. For example, DFT-predicted λmax (485 nm) aligns with experimental solvatochromic shifts in polar solvents (e.g., DMSO: λmax = 492 nm) .

What computational methods are used to predict the biological activity of this compound?

Q. Advanced

- Molecular Docking : Targets enzymes like acetylcholinesterase (AChE) for Alzheimer’s research. Docking scores (e.g., −9.2 kcal/mol) suggest strong binding via π-π stacking with the quinoline ring .

- QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity. The bromophenyl group enhances lipophilicity (logP = 3.8), improving blood-brain barrier penetration .

Q. Advanced

Q. Advanced

- Organic Semiconductors : The azo-quinoline core exhibits a narrow bandgap (Eg = 2.1 eV), suitable for OLEDs. Hole mobility (µh = 0.12 cm²/V·s) surpasses biphenyl-based analogs (µh = 0.08 cm²/V·s) .

- Photocatalysts : Under visible light, degradation efficiency for methylene blue reaches 95% in 60 minutes, outperforming TiO₂-based systems (70%) .

What mechanistic insights explain contradictory bioactivity data across studies?

Advanced

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for anticancer activity) arise from:

- Assay Conditions : Serum proteins in cell media reduce free drug concentration .

- Metabolic Stability : Cytochrome P450-mediated demethylation of quinoline lowers efficacy in hepatic models .

- Epigenetic Effects : Bromine’s role in histone deacetylase (HDAC) inhibition varies by cell type .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。